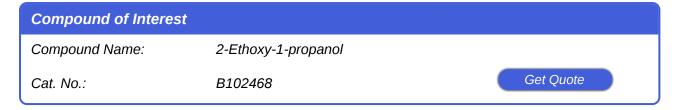


Spectroscopic Profile of 2-Ethoxy-1-propanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of **2-Ethoxy-1-propanol** (CAS No: 19089-47-5). The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside generalized experimental protocols for these analytical techniques.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for **2-Ethoxy-1-propanol**, a compound with the molecular formula C₅H₁₂O₂ and a molecular weight of 104.15 g/mol .[1]

Table 1: Mass Spectrometry Data

The mass spectrum of **2-Ethoxy-1-propanol** is characterized by several key fragments. The most prominent peaks observed in Gas Chromatography-Mass Spectrometry (GC-MS) analysis are detailed below.



Mass-to-Charge Ratio (m/z)	Relative Intensity	Putative Fragment
45	Base Peak	[CH ₃ CH ₂ O=CH ₂] ⁺
31	High	[CH₂OH]+
73	Medium	[M - OCH₃] ⁺

Data sourced from NIST Mass Spectrometry Data Center.[1]

Table 2: Predicted ¹H NMR Spectral Data

While experimental ¹H NMR data is not readily available in public databases, a predicted spectrum can be generated based on established chemical shift principles for similar structures. The expected chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are outlined below.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
CH₃ (ethoxy)	~1.2	Triplet	~7.0
CH ₂ (ethoxy)	~3.5	Quartet	~7.0
CH₃ (propoxy)	~1.1	Doublet	~6.5
CH (propoxy)	~3.4	Multiplet	-
CH ₂ (propoxy)	~3.5	Multiplet	-
ОН	Variable	Broad Singlet	-

Table 3: Predicted ¹³C NMR Spectral Data

Similar to the proton NMR data, the following table presents predicted ¹³C NMR chemical shifts for **2-Ethoxy-1-propanol**.



Carbon Assignment	Predicted Chemical Shift (δ, ppm)
CH₃ (ethoxy)	~15
CH ₂ (ethoxy)	~66
CH₃ (propoxy)	~16
CH (propoxy)	~78
CH ₂ (propoxy)	~65

Table 4: Infrared (IR) Spectroscopy Data

The infrared spectrum of **2-Ethoxy-1-propanol** is expected to exhibit characteristic absorption bands corresponding to its functional groups. While a vapor-phase IR spectrum is noted as available in spectral databases, specific peak data is not publicly accessible.[1] The table below lists the expected characteristic IR absorption bands.

Wavenumber (cm⁻¹)	Bond Vibration	Functional Group
3600-3200 (broad)	O-H stretch	Alcohol
2975-2850	C-H stretch	Alkane
1150-1085	C-O stretch	Ether
1120-1050	C-O stretch	Primary Alcohol

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **2-Ethoxy-1-propanol** are not available in the public domain. However, the following sections describe generalized methodologies for NMR, IR, and Mass Spectrometry analysis of a liquid alcohol/ether compound like **2-Ethoxy-1-propanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of **2-Ethoxy-1-propanol**.



Methodology:

- Sample Preparation: A sample of **2-Ethoxy-1-propanol** (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added to calibrate the chemical shift scale to 0 ppm.
- Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used for analysis.
- ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.
- ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, resulting in a spectrum where each unique carbon atom appears as a singlet. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is necessary.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2-Ethoxy-1-propanol**.

Methodology:

- Sample Preparation: For a liquid sample, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.
- Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum



is acquired. The instrument records the interferogram, which is then Fourier transformed to produce the infrared spectrum.

• Data Analysis: The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹). The characteristic absorption bands are identified and correlated with specific bond vibrations and functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-Ethoxy-1-propanol**.

Methodology:

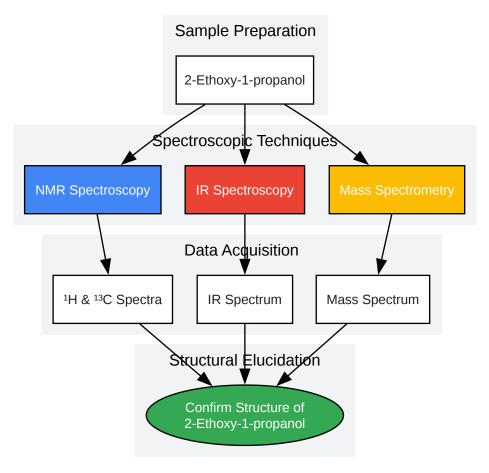
- Sample Introduction: For a volatile liquid like **2-Ethoxy-1-propanol**, Gas Chromatography (GC) is an ideal method for sample introduction, which also serves to separate it from any impurities. A small volume of a dilute solution of the sample is injected into the GC.
- Instrumentation: A GC system coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is commonly used.
- Ionization: As the sample elutes from the GC column, it enters the ion source of the mass spectrometer. In EI, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a
 plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **2-Ethoxy-1-propanol**.



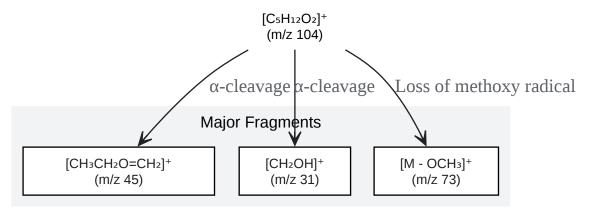
Workflow for Spectroscopic Analysis of 2-Ethoxy-1-propanol



Click to download full resolution via product page

Caption: Spectroscopic Analysis Workflow.

Key Fragmentation Pathways of 2-Ethoxy-1-propanol in MS





Click to download full resolution via product page

Caption: Mass Spectrometry Fragmentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2-Ethoxy-1-propanol | C5H12O2 | CID 29420 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Ethoxy-1-propanol: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b102468#spectroscopic-data-nmr-ir-mass-spec-of-2-ethoxy-1-propanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com